molecular formula C23H20ClN3O4 B2761711 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 673438-53-4

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2761711
CAS No.: 673438-53-4
M. Wt: 437.88
InChI Key: GXHSYIDSKMPADW-UHFFFAOYSA-N
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Description

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H20ClN3O4 and its molecular weight is 437.88. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4/c1-13(28)27-20(11-19(26-27)14-3-5-16(29-2)6-4-14)17-9-15-10-21-22(31-8-7-30-21)12-18(15)25-23(17)24/h3-6,9-10,12,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHSYIDSKMPADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound features a unique structural framework that includes:

  • A dioxinoquinoline moiety which is known for various pharmacological activities.
  • A pyrazole ring that contributes to its biological profile.
  • An ethanone functional group that may enhance its reactivity and interaction with biological targets.

The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as cyclization and functional group modifications. Specific methodologies can vary but often include the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Antitumor Activity

Research indicates that derivatives of the quinoline structure exhibit significant antitumor properties. For instance, compounds similar in structure to the target compound have been evaluated for their cytotoxic effects against various cancer cell lines. Notably:

  • In vitro studies have shown that quinoline derivatives can inhibit cell growth in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines.
  • The GI50 values (the concentration required to inhibit 50% of cell growth) for some analogs were reported to be as low as 10 µM in sensitive cell lines, indicating potent activity against tumor cells .

The proposed mechanisms through which the compound exerts its biological effects include:

  • Inhibition of Hsp90 : Heat shock protein 90 (Hsp90) is a chaperone involved in stabilizing numerous oncogenic proteins. Inhibitors targeting Hsp90 can lead to degradation of these proteins, thus suppressing tumor growth.
  • Induction of Apoptosis : Certain studies have suggested that compounds with similar structures can trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential .

Case Studies

Several case studies have been documented regarding the biological evaluation of related compounds:

  • Study on Quinoline Derivatives : A study investigated various quinoline derivatives for their antiproliferative activity against MDA-MB-231 and PC-3 cell lines. Results indicated that specific derivatives led to a significant decrease in cell viability, supporting the hypothesis that structural modifications can enhance biological activity .
  • Biological Evaluation of Dioxinoquinolines : Another study focused on the synthesis and evaluation of dioxinoquinoline derivatives, revealing promising results in terms of anticancer activity and selective toxicity towards cancer cells compared to normal cells .

Table 1: Biological Activity of Related Compounds

Compound IDCell LineGI50 (µM)Mechanism of Action
3aMDA-MB-23110Hsp90 Inhibition
4ePC-315Apoptosis Induction
5bMRC-5 (normal)>82Selective Toxicity

Table 2: Synthesis Pathways

Step No.Reaction TypeKey Reagents
1CyclizationDioxin precursor
2FunctionalizationMethoxyphenyl derivative
3Final couplingPyrazole derivative

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